molecular formula C10H7NO3 B170233 7-Nitronaphthalen-1-ol CAS No. 19256-82-7

7-Nitronaphthalen-1-ol

Cat. No. B170233
CAS RN: 19256-82-7
M. Wt: 189.17 g/mol
InChI Key: HWRPHGWDQCUEPK-UHFFFAOYSA-N
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Description

Synthesis Analysis

A method to activate naphthols with Lewis acids (LA) has been developed, stabilizing the non-aromatic tautomer and leading to the formation of α,β-unsaturated ketones . Organometallic addition catalyzed by Cu I as well as addition of phosphines and hydrides are compatible with the presence of LA, yielding the corresponding dearomatized products .


Molecular Structure Analysis

The molecular formula of 7-Nitronaphthalen-1-ol is C10H7NO3. The molecular weight is 189.17 g/mol.


Chemical Reactions Analysis

The Lewis Acid Promoted Dearomatization of Naphthols is a significant chemical reaction involving 7-Nitronaphthalen-1-ol . This process stabilizes the non-aromatic tautomer and leads to the formation of α,β-unsaturated ketones .


Physical And Chemical Properties Analysis

7-Nitronaphthalen-1-ol is a yellow crystalline solid . It exhibits unique photo physical and chemical properties .

Scientific Research Applications

Synthesis of 4-Nitronaphthalen-1-ol

Summary of the Application

4-Nitronaphthalen-1-ol is a derivative of naphthalene that is used in various chemical reactions. It is often used as a starting material or intermediate in the synthesis of other complex organic compounds .

Methods of Application

The specific methods of application can vary depending on the desired end product. However, it is typically used in reactions involving nucleophilic substitution or electrophilic aromatic substitution .

Results or Outcomes

The outcomes of these reactions can vary widely, but the synthesis of 4-Nitronaphthalen-1-ol is a crucial step in the production of many different organic compounds .

Naphthalene Derivatives as D-π-A Push-Pull Dyes

Summary of the Application

Naphthalene derivatives bearing electron-accepting and electron-donating groups at the 2,6-positions belong to the family of D-π-A push-pull dyes. These compounds show interesting optical properties, such as solvatochromism .

Methods of Application

The heterocyclic moiety was annealed to the central naphthalene ring either by classical ring closure reactions or by modern transition metal-catalyzed coupling reactions .

Results or Outcomes

These compounds have the potential to label protein aggregates of different compositions formed in the brain of patients suffering from neurodegenerative diseases like Alzheimer’s (AD) .

properties

IUPAC Name

7-nitronaphthalen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3/c12-10-3-1-2-7-4-5-8(11(13)14)6-9(7)10/h1-6,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWRPHGWDQCUEPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=C2)[N+](=O)[O-])C(=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70528862
Record name 7-Nitronaphthalen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70528862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Nitronaphthalen-1-ol

CAS RN

19256-82-7
Record name 7-Nitronaphthalen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70528862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-nitronaphthalen-1-ol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
CW Kuo, NS Rao, PB Patil, TT Chiang… - Advanced Synthesis …, 2021 - Wiley Online Library
… Further, we studied the reactions of the 1-naphthol substrates bearing electron withdrawing substituents such as 7-nitronaphthalen-1-ol and 7-fluoro-naphthalen-1-ol and diphenyl …
Number of citations: 3 onlinelibrary.wiley.com
L Carro, M Torrado, E Raviña, CF Masaguer… - European Journal of …, 2014 - Elsevier
A series of novel α-tetralone and α-tetralol derivatives was synthesized, and their binding affinities for 5-HT 2A and D 2 receptors, the most important targets implicated in the anti-…
Number of citations: 16 www.sciencedirect.com

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